Nifuralide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

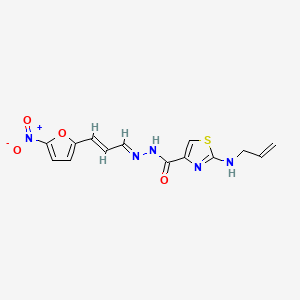

Nifuralide is a useful research compound. Its molecular formula is C14H13N5O4S and its molecular weight is 347.35 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

Nifuralide is a nitrofuran derivative that has garnered attention for its biological activity, particularly in antimicrobial applications. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Overview of this compound

This compound is classified under nitro compounds, which are known for their broad-spectrum antibacterial and antifungal properties. The nitro group in such compounds is crucial for their biological activity, as it undergoes enzymatic reduction in biological systems, leading to various reactive intermediates that can exert therapeutic effects or toxicity depending on the context.

The biological activity of this compound primarily stems from its ability to disrupt bacterial cellular processes. The mechanisms include:

- Enzymatic Reduction : The nitro group is reduced to form reactive species that can interact with bacterial macromolecules.

- Inhibition of Nucleic Acid Synthesis : By interfering with DNA replication and transcription, this compound can inhibit the growth of bacteria.

- Formation of Reactive Oxygen Species (ROS) : The reduction process can lead to the generation of ROS, which further contributes to bacterial cell death.

Biological Activities

This compound exhibits several biological activities, as summarized in the following table:

| Activity Type | Description |

|---|---|

| Antibacterial | Effective against both Gram-positive and Gram-negative bacteria. |

| Antifungal | Demonstrates antifungal properties against various fungal strains. |

| Antiprotozoal | Shows activity against protozoan infections. |

| Antioxidant | Exhibits antioxidant properties that may protect host cells from oxidative damage. |

Case Studies and Research Findings

Numerous studies have investigated the efficacy and safety of this compound. Below are key findings from selected research:

- Antimicrobial Efficacy :

- Safety Profile :

- Mechanistic Insights :

Comparative Analysis

To better understand this compound's position among other nitrofuran derivatives, a comparative analysis is presented below:

| Compound | Antibacterial Activity | Antifungal Activity | Mechanism of Action |

|---|---|---|---|

| This compound | High | Moderate | Inhibition of nucleic acid synthesis |

| Nitrofurantoin | Very High | Low | Disruption of bacterial cell wall |

| Furazolidone | Moderate | Moderate | Reactive oxygen species generation |

Eigenschaften

CAS-Nummer |

54657-96-4 |

|---|---|

Molekularformel |

C14H13N5O4S |

Molekulargewicht |

347.35 g/mol |

IUPAC-Name |

N-[(E)-[(E)-3-(5-nitrofuran-2-yl)prop-2-enylidene]amino]-2-(prop-2-enylamino)-1,3-thiazole-4-carboxamide |

InChI |

InChI=1S/C14H13N5O4S/c1-2-7-15-14-17-11(9-24-14)13(20)18-16-8-3-4-10-5-6-12(23-10)19(21)22/h2-6,8-9H,1,7H2,(H,15,17)(H,18,20)/b4-3+,16-8+ |

InChI-Schlüssel |

RRYRUSPVJFWMBE-GPHVAQKSSA-N |

SMILES |

C=CCNC1=NC(=CS1)C(=O)NN=CC=CC2=CC=C(O2)[N+](=O)[O-] |

Isomerische SMILES |

C=CCNC1=NC(=CS1)C(=O)N/N=C/C=C/C2=CC=C(O2)[N+](=O)[O-] |

Kanonische SMILES |

C=CCNC1=NC(=CS1)C(=O)NN=CC=CC2=CC=C(O2)[N+](=O)[O-] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.